molecular formula C33H40O15 B11937591 Iso-sagittatoside A

Iso-sagittatoside A

Cat. No.: B11937591
M. Wt: 676.7 g/mol
InChI Key: BFONPGKUUVPTLZ-NAYGPKAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-sagittatoside A can be efficiently prepared from epimedin A through recyclable aqueous organic two-phase enzymatic hydrolysis. The system consists of propyl acetate and HAc-NaAc buffer (pH 4.5) containing β-dextranase/epimedin A. The hydrolysis is performed at 60°C for 1 hour, resulting in the complete hydrolysis of epimedin A to sagittatoside A, with 95.02% of the product transferred into the organic phase .

Industrial Production Methods

The industrial production of this compound involves the extraction of the compound from the roots of Epimedium brevicornu. The process includes purification and immobilization of β-glucosidase using surface-modified mesoporous silica Santa Barbara Amorphous 15 (SBA-15) for eco-friendly preparation .

Chemical Reactions Analysis

Types of Reactions

Iso-sagittatoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity and stability.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with enhanced bioactivity. For example, oxidation of this compound can lead to the formation of more potent antioxidant compounds.

Mechanism of Action

Iso-sagittatoside A exerts its effects through various molecular targets and pathways. It has been shown to bind with HIF-1α, inhibiting both HIF-1α gene and protein expression, and enhancing COL1A1 protein expression under hypoxic conditions. This mechanism is particularly relevant in the treatment of osteoporosis, where this compound improves bone microstructures and reduces bone loss . Additionally, it induces apoptosis in HepG2 cells by regulating the expression of key proteins such as Bax, Bcl-2, Caspase-3, and Caspase-9 .

Comparison with Similar Compounds

Iso-sagittatoside A is compared with other similar compounds, such as:

This compound stands out due to its unique preparation methods, diverse scientific research applications, and specific mechanisms of action, making it a valuable compound in various fields of study.

Properties

Molecular Formula

C33H40O15

Molecular Weight

676.7 g/mol

IUPAC Name

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)31(28(46-29(17)21)15-6-8-16(43-4)9-7-15)48-33-27(42)30(22(37)14(3)44-33)47-32-26(41)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,30,32-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,30+,32-,33-/m0/s1

InChI Key

BFONPGKUUVPTLZ-NAYGPKAFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

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